Lipophilicity Differential: 2-(4-Methoxyphenyl) vs. 2-Phenyl and 2-Methyl Substituents
The 2-(4-methoxyphenyl) substitution in the target compound increases calculated lipophilicity (ALogP) relative to the 2-phenyl analog by approximately 0.5 log units and relative to the 2-methyl analog by approximately 1.8 log units [1]. This elevation in logP is predicted to enhance membrane permeability but may concurrently reduce aqueous solubility, a profile relevant for cell-based phenotypic screening where intracellular target engagement requires balanced lipophilicity [2].
| Evidence Dimension | Predicted partition coefficient (ALogP / XLogP3) |
|---|---|
| Target Compound Data | ALogP ~5.2 (computed via atomic contribution method) |
| Comparator Or Baseline | Ethyl 2-phenyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate: ALogP ~4.7; Ethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate: ALogP ~3.4 |
| Quantified Difference | ΔALogP = +0.5 vs. 2-phenyl analog; ΔALogP = +1.8 vs. 2-methyl analog |
| Conditions | In silico prediction using atom-based logP calculation algorithm; no experimental logD7.4 data available |
Why This Matters
The intermediate lipophilicity of the target compound (between the 2-methyl and hypothetical 2-(4-chlorophenyl) analogs) positions it in an optimal range for cell permeability without excessive non-specific protein binding, a critical factor in procuring compounds for cellular assay screening cascades.
- [1] Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017, 7, 42717. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 2010, 5, 235-248. View Source
